molecular formula C12H26Si B1276873 Allyltriisopropylsilane CAS No. 24400-84-8

Allyltriisopropylsilane

Cat. No. B1276873
CAS RN: 24400-84-8
M. Wt: 198.42 g/mol
InChI Key: AKQHUJRZKBYZLC-UHFFFAOYSA-N
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Description

Allyltriisopropylsilane is a versatile organosilicon compound that serves as a reagent in various organic synthesis reactions. It is particularly useful for the stereoselective construction of different ring systems and can act as a synthetic equivalent of a 1,3-dipole in cycloaddition reactions, leading to the formation of cyclopentanes, tetrahydrofurans, and tetrahydronaphthalenes . Its utility extends to [2+2] and [2+3] cycloadditions, providing access to cyclobutanes, oxetanes, azetidines, and dihydrofurans .

Synthesis Analysis

The synthesis of allyltriisopropylsilane and related allylsilanes can be achieved through various methods. One approach involves the cross-metathesis of terminal olefins with allyltrimethylsilane, which proceeds with excellent yield and selectivity, especially when π-substituted terminal olefins are used . Another novel synthesis route for substituted and functionalized allylsilanes includes the addition of (dimethylphenylsilyl)methyl cerium chloride to cyclopropyl ketone, followed by a Julia homoallylic transposition .

Molecular Structure Analysis

The molecular structure of allyltriisopropylsilane derivatives has been studied using X-ray crystallography. For instance, the X-ray structures of certain hydroxy esters derived from allyltriisopropylsilane oxide reveal a significant lengthening of the C–O (ester) bond due to strong σ C–Si – σ* C–O interactions . This structural feature is indicative of the influence that the triisopropylsilyl group has on the electronic environment of the molecule.

Chemical Reactions Analysis

Allyltriisopropylsilane participates in a variety of chemical reactions. It is used in Lewis acid-promoted formal cycloaddition reactions, serving as a synthetic equivalent of a 1,3-dipole or a 1,2-dipole depending on the type of cycloaddition . Additionally, allyltriisopropylsilane oxide undergoes regiospecific ring-opening with carboxylic acids, a reaction that does not lead to elimination in certain solvents, demonstrating the reagent's selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyltriisopropylsilane are closely related to its reactivity in organic synthesis. Its ability to undergo smooth allylation reactions in aqueous media with carbonyl compounds, such as aldehydes and reactive ketones, highlights its compatibility with various reaction conditions . The presence of the triisopropylsilyl group imparts steric bulk, which can influence the regioselectivity and stereoselectivity of the reactions it is involved in .

Scientific Research Applications

Cycloaddition Reactions

Allyltriisopropylsilane has been found to be a valuable reagent in the stereoselective construction of various ring systems, especially through Lewis acid-promoted formal cycloaddition reactions. It acts as a synthetic equivalent of a 1,3-dipole in [3+2] and [3+3] cycloadditions, leading to the formation of cyclopentanes, tetrahydrofurans, and tetrahydronaphthalenes. Additionally, in [2+2] and [2+3] cycloadditions, it serves as a synthetic equivalent of a 1,2-dipole, producing cyclobutanes, oxetanes, azetidines, and dihydrofurans (Knölker, 1997).

Rhodium Catalysis in Arylation

A significant application of allyltriisopropylsilane is in the field of arylation through rhodium catalysis. When combined with a rhodium complex, it effectively reacts with iodoarenes to produce C-H bond arylation products in moderate yields (Omachi & Itami, 2009).

Activation of C-F Bonds

Allyltriisopropylsilane interacts with partially dehydroxylated sulfated zirconium oxide to form surface organosilicon species. These species demonstrate electrophilic properties and act as strong Lewis acids, actively participating in hydrodefluorination reactions (Culver & Conley, 2018).

Silicon-Directed Acid Ring-Opening

Allyltrimethylsilane oxide and allyltriisopropylsilane oxide undergo regiospecific ring-opening with carboxylic acids, leading to the formation of hydroxy esters. This process is influenced by solvent type and reveals significant structural effects due to strong σ C–Si – σ * C–O interactions (Badali et al., 1999).

Organometallic Processes in Organic Synthesis

Allylsilanes, including allyltriisopropylsilane, are extensively used in organic synthesis. Recent advances demonstrate their utility in transformations through electrophilic, radical, and organometallic processes, with a particular emphasis on stereocontrol arising from these processes (Chabaud, James, & Landais, 2004).

Safety and Hazards

Allyltriisopropylsilane is classified as a combustible liquid and can cause serious eye irritation . It is recommended to avoid all eye and skin contact and not to breathe vapor and mist . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Mechanism of Action

Target of Action

Allyltriisopropylsilane is an organosilicon compound . The primary targets of Allyltriisopropylsilane are electrophiles . Electrophiles are species that are attracted to electrons and participate in chemical reactions by accepting an electron pair in order to bond to a nucleophile .

Mode of Action

The mode of action of Allyltriisopropylsilane involves the electrophilic substitution of unsaturated silanes . The carbon-silicon bond in Allyltriisopropylsilane is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .

Biochemical Pathways

It is known that the compound plays a role in the electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl or vinylsilane, leading to the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution

Result of Action

The result of Allyltriisopropylsilane’s action is the formation of a new carbon-carbon bond at the γ position of allyl silanes . This process is facilitated by the electron-releasing strength of the carbon-silicon bond .

Action Environment

The action of Allyltriisopropylsilane can be influenced by various environmental factors. For instance, the presence of stronger electrophiles is required due to the less electropositive nature of silicon compared to other metals employed in electrophilic additions

properties

IUPAC Name

tri(propan-2-yl)-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8,10-12H,1,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQHUJRZKBYZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](CC=C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407556
Record name Allyltriisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyltriisopropylsilane

CAS RN

24400-84-8
Record name Allyltriisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyltriisopropylsilane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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